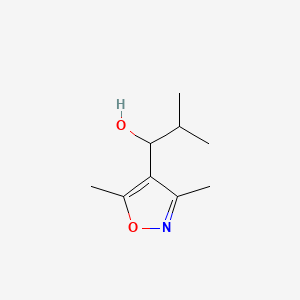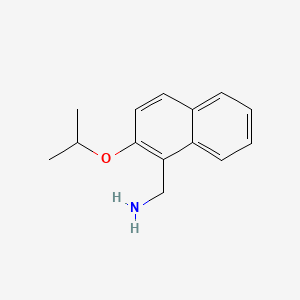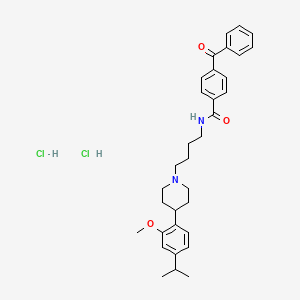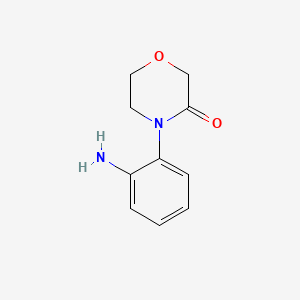palladium Tetrafluoroborate CAS No. 215323-63-0](/img/new.no-structure.jpg)
[2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κN](η3-2-propenyl)palladium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate: is a coordination complex featuring palladium as the central metal atom. This compound is notable for its applications in catalysis, particularly in organic synthesis. The presence of both pyrazolyl and pyridinyl ligands provides a unique electronic environment around the palladium center, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate typically involves the following steps:
Ligand Preparation: The ligands, 5-methyl-1H-pyrazole and pyridine, are synthesized or obtained commercially.
Complex Formation: The ligands are reacted with a palladium precursor, such as palladium(II) acetate, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Anion Exchange: The resulting complex is treated with tetrafluoroboric acid to exchange the acetate anions with tetrafluoroborate anions, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis or procurement of the ligands.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely, ensuring high yield and purity.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate: undergoes various types of reactions, including:
Oxidative Addition: The palladium center can insert into carbon-halogen bonds, forming new palladium-carbon bonds.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, forming a new bond between them.
Substitution: Ligands around the palladium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Typically involves halogenated substrates and is carried out in the presence of a base.
Reductive Elimination: Often facilitated by heating or the addition of reducing agents.
Substitution: Requires nucleophilic or electrophilic reagents, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl halides can produce aryl-palladium complexes, which are key intermediates in cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules.
Biology and Medicine
Research in biology and medicine explores the use of palladium complexes for their potential anticancer properties. The unique coordination environment of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate may enhance its ability to interact with biological molecules, leading to novel therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its role as a catalyst in various organic transformations makes it invaluable for large-scale production processes.
Mechanism of Action
The mechanism by which 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate exerts its effects involves the coordination of the palladium center with substrates, facilitating their transformation through oxidative addition, reductive elimination, or substitution reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNplatinum Tetrafluoroborate: Similar structure but with platinum instead of palladium.
2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNnickel Tetrafluoroborate: Nickel-based analog with different reactivity.
Uniqueness
The uniqueness of 2-(5-Methyl-1H-pyrazol-3-yl-κN2)pyridinato-κNpalladium Tetrafluoroborate lies in its palladium center, which offers superior catalytic properties compared to its nickel and platinum counterparts. The specific electronic and steric environment provided by the pyrazolyl and pyridinyl ligands enhances its reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
215323-63-0 |
|---|---|
Molecular Formula |
C12H16BF4N3Pd |
Molecular Weight |
395.505 |
IUPAC Name |
2-(5-methylpyrazol-2-id-3-yl)pyridine;palladium(2+);propane;trifluoroborane;fluoride |
InChI |
InChI=1S/C9H8N3.C3H8.BF3.FH.Pd/c1-7-6-9(12-11-7)8-4-2-3-5-10-8;1-3-2;2-1(3)4;;/h2-6H,1H3;3H2,1-2H3;;1H;/q-1;;;;+2/p-1 |
InChI Key |
WFOPLMIMLAZTEZ-UHFFFAOYSA-M |
SMILES |
B(F)(F)F.CCC.CC1=N[N-]C(=C1)C2=CC=CC=N2.[F-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)


![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)







![methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate](/img/structure/B592551.png)
